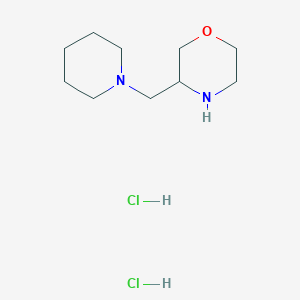

3-(1-Piperidinylmethyl)-morpholine 2HCl

Description

Contextualization within Modern Chemical and Biological Sciences

The significance of 3-(1-Piperidinylmethyl)-morpholine 2HCl in the broader scientific landscape can be understood by examining its core components: the piperidine (B6355638) and morpholine (B109124) heterocycles. Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in approved drugs and biologically active compounds. researchgate.netpharmjournal.ru

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is valued for its favorable physicochemical properties. researchgate.net Its inclusion in a molecule can enhance aqueous solubility and metabolic stability, crucial attributes for drug candidates. researchgate.net The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is another ubiquitous feature in pharmaceuticals and is a key component in a wide range of biologically active compounds. pharmjournal.ru

The combination of these two rings in a single molecule, as seen in 3-(1-Piperidinylmethyl)-morpholine, creates a unique chemical entity with potential for diverse biological interactions. The presence of two basic nitrogen atoms also allows for the formation of a stable dihydrochloride (B599025) salt, which can improve the compound's handling and formulation properties.

Historical Perspective on the Compound's Emergence in Research

The development of synthetic methodologies for creating libraries of morpholine and piperidine derivatives has been a consistent theme in organic and medicinal chemistry. researchgate.net These efforts are driven by the desire to explore the vast chemical space occupied by these privileged structures in the quest for new therapeutic agents. It is likely that this compound was synthesized as part of a larger library of compounds for biological screening, a common practice in drug discovery.

Overview of Key Research Domains for this compound

While specific research applications for this compound are not explicitly detailed in available literature, the known biological activities of structurally related piperidine and morpholine derivatives suggest several potential areas of investigation. The fusion of these two pharmacophores could lead to compounds with a range of biological effects.

Research on compounds containing both piperidine and morpholine moieties has spanned various fields. For instance, derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. nih.govnih.gov In the realm of oncology, the incorporation of piperidine and morpholine fragments into larger molecular scaffolds has been explored for the development of novel antitumor agents. nih.govresearchgate.net The rationale behind this approach is that these heterocyclic units can impart favorable properties to the parent molecule, enhancing its interaction with biological targets or improving its pharmacokinetic profile. researchgate.net

Furthermore, the general classes of piperidine and morpholine derivatives are actively investigated for their effects on the central nervous system and in the context of metabolic diseases. pharmjournal.ru Given the prevalence of these scaffolds in a wide array of bioactive molecules, it is plausible that this compound could be of interest in these or other therapeutic areas.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| PubChem CID | 137346878 | nih.gov |

| Molecular Formula | C₁₀H₂₂Cl₂N₂O | nih.gov |

| Molecular Weight | 257.20 g/mol | nih.gov |

| Parent Compound | 3-(Piperidin-1-ylmethyl)morpholine | nih.gov |

| Component Compounds | 3-(Piperidin-1-ylmethyl)morpholine, Hydrochloric Acid | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H22Cl2N2O |

|---|---|

Molecular Weight |

257.20 g/mol |

IUPAC Name |

3-(piperidin-1-ylmethyl)morpholine;dihydrochloride |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-2-5-12(6-3-1)8-10-9-13-7-4-11-10;;/h10-11H,1-9H2;2*1H |

InChI Key |

SFOYPBICPZBCNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2COCCN2.Cl.Cl |

Origin of Product |

United States |

Advanced Analytical Characterization and Structural Elucidation of 3 1 Piperidinylmethyl Morpholine 2hcl

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental in elucidating the molecular structure of a compound. Each technique provides unique information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon-13 (¹³C) atom.

For 3-(1-Piperidinylmethyl)-morpholine 2HCl, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the morpholine (B109124) ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge connecting them. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the molecular skeleton.

A ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., attached to nitrogen or oxygen), providing further confirmation of the compound's structure.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Type | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Morpholine Ring Protons | 3.0 - 4.0 | 65 - 75 |

| Piperidine Ring Protons | 1.5 - 3.5 | 23 - 55 |

| Methylene Bridge Protons | ~2.5 - 3.0 | ~50 - 60 |

Note: The table above presents hypothetical data ranges based on similar structures, as specific experimental data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. In a mass spectrometer, a molecule is ionized and then separated based on its mass-to-charge ratio.

For this compound, the molecular weight of the free base is 198.31 g/mol . The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. Furthermore, the fragmentation pattern would provide a molecular fingerprint, showing characteristic fragments resulting from the cleavage of the molecule at its weakest bonds. This pattern would help to confirm the connectivity of the morpholine, piperidine, and methylene units.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. This technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the C-N, C-O, and C-H bonds within the morpholine and piperidine rings. The presence of the dihydrochloride (B599025) salt would also influence the spectrum, particularly in the region associated with N-H stretches.

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is a set of laboratory techniques for the separation of mixtures. For pharmaceutical and chemical compounds, it is crucial for determining purity and quantifying the amounts of the desired compound and any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds. A solution of the sample is passed through a column containing a solid adsorbent material, and different components are separated based on their interactions with the column.

An HPLC method for this compound would be developed to separate the main compound from any starting materials, by-products, or degradation products. The area of the peak corresponding to the compound in the chromatogram would be proportional to its concentration, allowing for accurate quantification and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds.

While this compound itself is a salt and not highly volatile, GC-MS could be used to analyze for any volatile impurities that may be present from the synthesis process. This would provide a comprehensive profile of the compound's purity.

Development and Validation of Robust Analytical Methods

The accurate quantification of this compound, often referred to as Reboxetine Impurity B, in bulk drug substances and finished products necessitates the development of sensitive, specific, and stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. nih.gov

Method development typically focuses on reversed-phase chromatography coupled with ultraviolet (UV) detection. These methods are designed to separate the main active pharmaceutical ingredient (API), Reboxetine, from its process-related impurities and degradation products. nih.gov A stability-indicating method was developed to separate Reboxetine from its degradation products, which would include impurities like this compound. nih.gov

The validation of these analytical methods is performed in accordance with international guidelines to ensure their reliability. Key validation parameters include linearity, precision, accuracy, sensitivity (Limit of Detection and Limit of Quantitation), and selectivity.

High-Performance Liquid Chromatography (HPLC) An exemplary HPLC method for the analysis of Reboxetine and its related compounds employs a C18 or C8 reversed-phase column with an isocratic mobile phase. nih.govnih.gov A common mobile phase composition consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous phosphate (B84403) buffer. nih.govnih.gov Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits significant absorbance, such as 277 nm or 273 nm. nih.govnih.gov

The following table summarizes typical parameters for an HPLC method developed for the analysis of Reboxetine and its impurities.

Table 1: Typical HPLC Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 150 x 4.6 mm | nih.gov |

| Mobile Phase | Methanol:Phosphate Buffer (pH 7.0, 0.02 M) (55:45, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 277 nm | nih.gov |

| Retention Time | ~4.5 min (for Reboxetine) | nih.gov |

Method Validation Validation studies confirm that the analytical method is suitable for its intended purpose. For instance, a developed HPLC method demonstrated linearity over a concentration range of 1-50 µg/mL with a high correlation coefficient (r = 0.9999). nih.gov The precision of the method is established by assessing intraday and interday variability, with relative standard deviation (RSD) values typically below 2%. nih.gov Accuracy is confirmed by recovery studies, which should yield results greater than 90%. nih.gov The sensitivity of these methods is demonstrated by low Limits of Detection (LOD) and Quantitation (LOQ), which for a similar analysis were found to be 0.1 µg/mL and 0.3 µg/mL, respectively. nih.gov

The following table provides an overview of typical validation parameters from a relevant study.

Table 2: Summary of Method Validation Data

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 1-50 µg/mL | nih.gov |

| Correlation Coefficient (r) | 0.9999 | nih.gov |

| LOD | 0.1 µg/mL | nih.gov |

| LOQ | 0.3 µg/mL | nih.gov |

| Intraday Precision (RSD) | 0.78-1.01% | nih.gov |

| Interday Precision (RSD) | 1.08-1.37% | nih.gov |

| Accuracy (Recovery) | >90% | nih.gov |

Advanced Characterization Techniques for Solid-State Forms

The physical properties of this compound, which exists as a solid, are critical to its behavior during manufacturing and storage. Advanced analytical techniques are employed to characterize its solid-state form, including its crystalline structure, thermal properties, and molecular vibrations.

X-Ray Diffraction (XRD) Powder X-Ray Diffraction (PXRD) is a fundamental technique for determining the crystalline or amorphous nature of a solid. The diffraction pattern is a unique fingerprint of a specific crystalline form, providing information on the crystal lattice dimensions. While specific PXRD data for this compound is not readily available in public literature, its analysis would be a standard step in a full solid-state characterization.

Thermal Analysis Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the compound.

DSC measures the heat flow associated with thermal transitions as a function of temperature. It can identify the melting point, which is a key indicator of purity, as well as other events like polymorphic transitions or decomposition.

TGA measures changes in mass as a function of temperature, providing information about thermal stability, decomposition pathways, and the presence of solvates or hydrates. For instance, a hydrated form of a related compound, 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride, is known to exist, which would be detectable by TGA. sigmaaldrich.com

Spectroscopic Techniques Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) Spectroscopy, provides information about the chemical bonds and functional groups within the molecule. The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to N-H, C-H, C-O, and C-N bonds, helping to confirm its molecular structure in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is essential for unambiguous structural elucidation. While typically performed in solution, solid-state NMR (ssNMR) can also be used to analyze the compound in its native solid form, providing insights into its conformation and packing in the crystal lattice. The InChI (International Chemical Identifier) string for the hydrated dihydrochloride salt is 1S/C10H20N2O.2ClH.H2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12;;;/h10-11H,1-9H2;2*1H;1H2, which computationally describes its atomic connectivity. sigmaaldrich.com

The following table lists the key compounds mentioned in this article.

Pharmacological and Preclinical Investigations of 3 1 Piperidinylmethyl Morpholine 2hcl in Non Human Models

In Vitro Pharmacological Profiling

Receptor Binding Assays and Ligand Interactions

No public data from receptor binding assays for 3-(1-Piperidinylmethyl)-morpholine 2HCl is available. Information regarding its affinity and selectivity for various G-protein coupled receptors, ion channels, transporters, or other potential binding sites has not been reported.

Enzyme Inhibition and Activation Studies

There is no published information on the effects of this compound on the activity of various enzymes. Studies detailing its potential to inhibit or activate key enzymatic targets have not been found in the public domain.

Cell-Based Assays for Biological Activity

No data from cell-based assays are available to describe the biological activity of this compound. Consequently, its effects on cellular processes such as signaling pathways, proliferation, or toxicity have not been characterized.

In Vitro Metabolic Stability in Liver Subcellular Fractions (Microsomes, S9)

There are no published studies on the metabolic stability of this compound in liver microsomes or S9 fractions from any species. Therefore, its intrinsic clearance and major metabolic pathways in these systems are unknown.

In Vitro Metabolic Stability in Hepatocytes

No data regarding the metabolic stability of this compound in cryopreserved or fresh hepatocytes is publicly available.

Cytochrome P450 (CYP) Inhibition and Induction Profiling

There is no published information on the potential of this compound to inhibit or induce major cytochrome P450 enzymes. Its potential for drug-drug interactions via this mechanism has not been evaluated.

In Vivo Preclinical Pharmacokinetics in Animal Models

The evaluation of a compound's pharmacokinetics in animal models is a standard procedure to characterize its properties before it can be considered for human trials. This typically involves studies in various species, including rodents (like mice and rats) and non-rodents (such as dogs or non-human primates), to understand inter-species differences and to better extrapolate the findings to humans. The lack of such data for this compound means that its fundamental pharmacokinetic parameters remain uncharacterized.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are the cornerstone of pharmacokinetic research. They aim to elucidate the four fundamental processes that a compound undergoes in the body. For this compound, there is no available information regarding its rate and extent of absorption into the bloodstream, its distribution throughout the various tissues and organs, the metabolic pathways it undergoes, or the routes and rate of its excretion from the body.

Oral Bioavailability Assessment in Rodent and Non-Rodent Species

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical factor for the development of oral dosage forms. Without experimental data, the oral bioavailability of this compound in any species is unknown.

Systemic Clearance and Volume of Distribution Determination

Systemic clearance (CL) and volume of distribution (Vd) are two of the most important pharmacokinetic parameters. Clearance describes the efficiency of irreversible elimination of a drug from the systemic circulation, while the volume of distribution relates the amount of drug in the body to its concentration in the plasma. No published values for the systemic clearance or volume of distribution of this compound could be located.

Tissue Distribution Analysis

Understanding where a compound accumulates in the body is crucial for assessing both its potential therapeutic action at target sites and its potential for toxicity in non-target organs. Tissue distribution studies provide this vital information. At present, there are no publicly accessible reports on the tissue distribution of this compound in preclinical models.

Metabolite Identification and Soft Spot Analysis

Metabolism is a key determinant of a drug's duration of action and can lead to the formation of active or toxic metabolites. Identifying these metabolites and the metabolic "soft spots" on the molecule that are most susceptible to enzymatic modification is a standard part of preclinical development. This information is currently not available for this compound.

Reaction Phenotyping for Metabolic Pathways

Reaction phenotyping studies are conducted to identify the specific enzymes, most commonly cytochrome P450 (CYP) isozymes, responsible for a drug's metabolism. This is critical for predicting potential drug-drug interactions. The metabolic pathways and the enzymes involved in the biotransformation of this compound have not been described in the available literature.

Plasma Protein Binding Characteristics

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, as it can significantly influence the drug's distribution, availability to target sites, and elimination rate. nih.gov Generally, only the unbound fraction of a drug is pharmacologically active and available to cross biological membranes. nih.gov

For many compounds, the degree of plasma protein binding is a key characteristic evaluated during preclinical development. researchgate.net In the case of morpholine (B109124) derivatives, particularly those developed for CNS activity, a high degree of plasma protein binding is not uncommon. For instance, reboxetine, a well-known antidepressant that features a morpholine ring, exhibits extensive binding to plasma proteins, exceeding 97%. nih.gov This high affinity is a significant aspect of its pharmacokinetic profile. nih.govnih.gov

Data Table: Plasma Protein Binding of this compound

| Parameter | Value |

| Species | Data not available |

| Unbound Fraction (fu) | Data not available |

| Bound Fraction | Data not available |

| Primary Binding Protein(s) | Data not available |

Note: Specific experimental data for the plasma protein binding of this compound is not available in the reviewed literature.

Blood-to-Plasma Ratio Determination

The blood-to-plasma ratio (B/P ratio) is another important pharmacokinetic parameter that describes how a drug distributes between the plasma and the cellular components of the blood, primarily red blood cells. A B/P ratio of approximately 1 suggests that the drug distributes evenly between plasma and red blood cells. A ratio greater than 1 indicates preferential binding to red blood cells, while a ratio less than 1 suggests the drug is predominantly confined to the plasma.

For morpholine-containing compounds, their balanced hydrophilic and lipophilic properties suggest that their distribution into red blood cells could be variable and compound-specific. tandfonline.com The ability of morpholine derivatives to be developed as CNS drugs often relies on a careful balance of these properties to ensure adequate permeability across the blood-brain barrier. nih.gov

Without specific preclinical studies on this compound, its B/P ratio remains undetermined. The presence of both the morpholine and piperidinyl moieties would influence its partitioning behavior.

Data Table: Blood-to-Plasma Ratio of this compound

| Parameter | Value |

| Species | Data not available |

| Blood-to-Plasma Ratio | Data not available |

Note: Specific experimental data for the blood-to-plasma ratio of this compound is not available in the reviewed literature.

Structure Activity Relationship Sar and Medicinal Chemistry Approaches for 3 1 Piperidinylmethyl Morpholine 2hcl Derivatives

The exploration of 3-(1-Piperidinylmethyl)-morpholine derivatives in medicinal chemistry leverages the well-established pharmacological importance of both the piperidine (B6355638) and morpholine (B109124) scaffolds. researchgate.netpharmjournal.ru These heterocyclic rings are considered "privileged structures" as they are frequently found in biologically active compounds across various therapeutic areas. researchgate.netpharmjournal.ru The structure-activity relationship (SAR) of this chemical series is a critical area of investigation, aiming to optimize potency, selectivity, and pharmacokinetic profiles by systematically modifying the core structure.

Computational Chemistry and Molecular Modeling in the Study of 3 1 Piperidinylmethyl Morpholine 2hcl

Molecular Geometry and Conformation Analysis

The three-dimensional structure of 3-(1-Piperidinylmethyl)-morpholine 2HCl is fundamental to its interactions with biological targets. Both the piperidine (B6355638) and morpholine (B109124) rings are six-membered heterocycles that predominantly adopt a stable chair conformation. acs.org Spectroscopic and computational studies on morpholine have identified that the chair conformer with the N-H bond in an equatorial position (Chair-Eq) is more stable than the axial conformer (Chair-Ax). acs.org

Computational methods can predict key geometrical parameters, providing a foundational understanding of the molecule's structure.

Interactive Data Table: Illustrative Geometrical Parameters for Heterocyclic Rings Below is a table showing typical calculated bond lengths and angles for morpholine and piperidine rings, which are the core components of the target molecule. These values are generally obtained through DFT calculations.

| Parameter | Ring System | Typical Calculated Value |

| C-N Bond Length | Piperidine | ~1.46 Å |

| C-C Bond Length | Piperidine | ~1.53 Å |

| C-N-C Bond Angle | Piperidine | ~111.5° |

| C-O Bond Length | Morpholine | ~1.43 Å |

| C-N Bond Length | Morpholine | ~1.46 Å |

| C-O-C Bond Angle | Morpholine | ~111.2° |

Note: These are representative values. Actual parameters for this compound would require specific calculations.

Ligand-Based Drug Design Methodologies

When the structure of a biological target is unknown, ligand-based methods are employed to design new molecules based on the structures of known active compounds. wikipedia.orgmdpi.com These approaches are highly relevant for designing analogs of this compound.

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. youtube.comyoutube.com Pharmacophore modeling identifies the spatial arrangement of key features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups that are common across a set of active molecules. youtube.com

For a molecule like this compound, a pharmacophore model could define the importance of:

The basic nitrogen atoms (likely protonated) as positive ionizable features.

The morpholine oxygen as a hydrogen bond acceptor.

This model can then be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that match the pharmacophoric requirements and are therefore likely to be active. youtube.com The morpholine ring itself is a well-regarded pharmacophore that can enhance molecular interactions or modulate pharmacokinetic properties. nih.govnih.govnih.gov

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core (scaffold) of a known active molecule while preserving its essential pharmacophoric features. nih.govasianpubs.org This technique is valuable for overcoming issues like poor metabolic stability or for generating new intellectual property. nih.govacs.org

Starting with 3-(1-Piperidinylmethyl)-morpholine as a template, scaffold hopping could involve replacing either the piperidine or morpholine ring with other heterocyclic or carbocyclic structures. nih.gov The goal is to identify new scaffolds that maintain the crucial 3D arrangement of the original molecule's functional groups but possess improved drug-like properties. acs.org Computational tools can generate and evaluate thousands of potential new scaffolds based on shape, topology, or pharmacophoric similarity. wiley.com

De novo design involves the computational creation of novel molecular structures from scratch, rather than modifying existing ones. tue.nl These methods can build molecules atom-by-atom or by combining molecular fragments within the defined constraints of a target's binding site or a pharmacophore model. nih.gov

Morpholine and piperazine (B1678402) rings are often used as central scaffolds in de novo design to combine favorable pharmacokinetic properties with specific receptor-binding features. acs.orgnih.gov An algorithm could use the 3-(1-Piperidinylmethyl)-morpholine framework as a starting point or fragment, adding or growing substituents to optimize interactions with a hypothetical target, thereby generating entirely new potential drug candidates. nih.gov

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like 3-(1-Piperidinylmethyl)-morpholine) to the binding site of another (a receptor, usually a protein). sciencescholar.usresearchgate.netsciencescholar.us This method is central to structure-based drug design and virtual screening. wikipedia.orgnih.gov

The process involves:

Preparation : Obtaining or modeling the 3D structures of both the ligand and the target protein.

Simulation : Placing the flexible ligand into the defined binding site of the rigid or flexible receptor and systematically exploring different conformations and orientations.

Scoring : Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose, ranking the most likely binding modes. scispace.com

Docking studies can reveal key interactions, such as hydrogen bonds between the morpholine oxygen or piperidine nitrogen and amino acid residues, or hydrophobic interactions involving the hydrocarbon portions of the rings. scispace.com

Virtual screening uses docking to rapidly evaluate large libraries of compounds against a target protein, filtering them to identify a smaller set of promising candidates for experimental testing. nih.govresearchgate.netnih.gov Compounds containing piperidine and morpholine are frequently subjects of such screening campaigns. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and chemical reactivity of molecules. asianpubs.orgchemrxiv.org These calculations provide insights that are not accessible through classical molecular mechanics. rsc.org For this compound, DFT can be used to compute several key reactivity descriptors. figshare.comresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. asianpubs.orgnankai.edu.cn

Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential would be expected around the morpholine oxygen, while positive potential would be concentrated near the protonated nitrogen atoms, indicating sites for non-covalent interactions. asianpubs.org

Global Reactivity Descriptors : Derived from HOMO and LUMO energies, these parameters quantify aspects of reactivity.

Interactive Data Table: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Symbol | Formula | Interpretation |

| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness | η | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electronegativity | χ | χ = (IP + EA) / 2 | The power to attract electrons. |

| Electrophilicity Index | ω | ω = χ² / (2η) | A measure of the propensity to accept electrons. |

Note: These descriptors, derived from Koopman's theorem, provide a theoretical framework to predict the chemical behavior and potential interactions of the molecule. researchgate.net

Chemoinformatics and Computational Screening of Chemical Libraries

Chemoinformatics provides a powerful framework for the systematic analysis of chemical compounds and libraries. In the context of this compound, chemoinformatic approaches would be instrumental in understanding its physicochemical properties and potential biological activities through computational screening.

The initial step involves the generation of a 3D structure of the molecule and the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties. For this compound, key descriptors would likely include:

Molecular Weight (MW): A fundamental property influencing bioavailability.

LogP (Octanol-Water Partition Coefficient): An indicator of the molecule's lipophilicity, which affects its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): A descriptor related to the polar atoms in a molecule, which correlates with its transport properties.

Number of Hydrogen Bond Donors and Acceptors: These influence the molecule's interaction with biological targets.

Rotatable Bonds: This descriptor provides insight into the molecule's conformational flexibility.

These calculated properties can then be used to screen large virtual libraries of compounds to identify molecules with similar characteristics or to predict potential biological targets based on the principle of molecular similarity. For instance, if a known bioactive molecule shares a similar descriptor profile with this compound, it might suggest a similar mechanism of action.

Table 1: Hypothetical Physicochemical Properties of this compound for Computational Screening

| Descriptor | Hypothetical Value | Significance in Computational Screening |

| Molecular Formula | C10H22N2O · 2HCl | Provides the elemental composition. |

| Molecular Weight | 259.21 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| XLogP3 | 1.2 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 2 | Represents the two protonated nitrogen atoms in the dihydrochloride (B599025) salt. |

| Hydrogen Bond Acceptors | 3 | Includes the nitrogen and oxygen atoms in the morpholine and piperidine rings. |

| Rotatable Bond Count | 3 | Suggests a degree of conformational flexibility. |

| Topological Polar Surface Area | 21.6 Ų | Affects passive molecular transport through membranes. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic nature of molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt.

An MD simulation of this compound would typically involve placing the molecule in a simulated aqueous environment and solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule moves, rotates, and changes its shape over nanoseconds or even microseconds.

The primary outputs of such a simulation would be a trajectory file, which is a record of the atomic positions and velocities over time. Analysis of this trajectory can reveal:

Stable Conformers: The most frequently adopted, low-energy shapes of the molecule.

Conformational Transitions: The pathways and energy barriers between different stable conformations.

Intramolecular Interactions: The hydrogen bonds and van der Waals interactions within the molecule that stabilize certain conformations.

Solvent Effects: How the surrounding water molecules interact with and influence the conformation of the molecule.

Understanding the conformational landscape is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind to a biological target. The flexibility of the piperidinylmethyl linker is a key feature that MD simulations could elucidate, showing how the piperidine and morpholine rings orient themselves relative to each other.

Table 2: Key Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters that defines the potential energy of the system. |

| Water Model | TIP3P or SPC/E | Explicitly models the solvent environment. |

| System Size | ~5000-10000 atoms | Includes the solute, water molecules, and counter-ions. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of conformational space. |

| Temperature | 300 K (27 °C) | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

By analyzing the results of such simulations, researchers could generate a detailed understanding of the dynamic behavior of this compound at the atomic level, providing insights that are often inaccessible through experimental methods alone.

Conclusion and Future Research Directions on 3 1 Piperidinylmethyl Morpholine 2hcl

Summary of Current Academic Understandings

Academic and research-focused comprehension of 3-(1-Piperidinylmethyl)-morpholine 2HCl, a specific dihydrochloride (B599025) salt form of the parent compound 3-(1-Piperidinylmethyl)-morpholine, primarily situates it within the broader context of morpholine (B109124) and piperidine-containing heterocyclic scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active molecules.

Current understanding is largely based on its classification as a synthetic organic compound and its relationship to other, more extensively studied molecules that share its core structural features. The parent compound, 3-(1-Piperidinylmethyl)-morpholine, combines the morpholine and piperidine (B6355638) rings, both of which are considered "privileged" structures in medicinal chemistry. This implies that these ring systems are known to bind to multiple biological targets, often with high affinity.

Research into analogous compounds, such as certain isoindolinone derivatives, highlights a common strategy in medicinal chemistry: the modification of a core structure to optimize biological activity. For instance, the introduction of a methyl group to a related heterocyclic structure has been shown to enhance potency and selectivity for biological targets. While not directly studying this compound, this research underscores the principle that small structural modifications can significantly impact a compound's pharmacological profile. The synthesis of such analogs often involves multi-step processes, including techniques like cascade reactions and asymmetric synthesis to achieve specific stereoisomers. nih.gov

Public chemical databases provide foundational data for this compound, including its molecular formula (C10H22Cl2N2O) and molecular weight (257.20 g/mol ). nih.gov However, detailed, peer-reviewed studies focusing specifically on the biological activity, mechanism of action, and therapeutic potential of this exact compound are not widely available in the public domain. Its existence is noted, but it appears to be more of a chemical intermediate or a member of a compound library for screening rather than a well-characterized agent itself.

Identification of Remaining Research Gaps

The most significant research gap concerning this compound is the near-complete absence of published, in-depth pharmacological studies. While its structure is known, its biological profile remains largely uncharacterized. Key unanswered questions and research gaps include:

Primary Biological Target(s): The specific enzymes, receptors, or ion channels that this compound interacts with have not been identified. Without this information, its potential therapeutic applications or biological functions are purely speculative.

Mechanism of Action: There is no available data describing how this compound exerts any biological effect at a molecular level.

Pharmacokinetic Profile: Information regarding its absorption, distribution, metabolism, and excretion (ADME) is absent from current scientific literature.

Pharmacodynamic Properties: The relationship between the compound's concentration and its effect, including potency (EC50/IC50) and efficacy at any potential targets, is unknown.

Stereochemistry and Biological Activity: The compound possesses a chiral center at the 3-position of the morpholine ring. The synthesis and differential biological activities of the individual enantiomers ((R) and (S) forms) have not been explored, which is a critical aspect of modern drug development.

A summary of the primary research gaps is presented in the table below.

| Research Area | Specific Gap |

| Pharmacology | Lack of identification of primary biological targets and mechanism of action. |

| Pharmacokinetics | No available data on the ADME (Absorption, Distribution, Metabolism, Excretion) profile. |

| Pharmacodynamics | Absence of data on potency, efficacy, and concentration-effect relationships. |

| Stereochemistry | The relative and absolute stereochemistry's influence on biological activity is uncharacterized. |

Prospective Research Avenues and Methodological Innovations

Future research on this compound would need to begin with foundational studies to establish its basic biological and chemical properties. Prospective research avenues could leverage modern methodologies to accelerate discovery.

Initial Screening and Target Identification:

High-Throughput Screening (HTS): The compound could be subjected to HTS against a broad panel of common drug targets (e.g., G-protein coupled receptors, kinases, ion channels) to identify initial "hits" or biological activities.

Phenotypic Screening: An alternative approach involves screening the compound in cell-based assays that model specific diseases (e.g., cancer cell viability, neuronal inflammation) to identify a relevant physiological effect without a priori knowledge of the target.

Affinity-Based Proteomics: Advanced techniques such as chemical proteomics could be used to "fish" for binding partners from cell lysates, providing a direct route to target identification.

Chemical and Synthetic Exploration:

Asymmetric Synthesis: Developing a robust method for the enantioselective synthesis of the (R) and (S) enantiomers is a critical step. nih.gov This would allow for the evaluation of each stereoisomer's individual contribution to any observed biological activity, a key consideration as enantiomers often have distinct pharmacological profiles.

Analog Synthesis: A structure-activity relationship (SAR) study could be initiated. This would involve the systematic synthesis of analogs by modifying the piperidine or morpholine rings, or the methylene (B1212753) linker, to understand which structural features are essential for activity and to optimize potency and selectivity. This aligns with established medicinal chemistry principles, where small modifications, like the addition of a methyl group, can dramatically alter a compound's properties. nih.gov

Computational and In Silico Methods:

Molecular Docking: Once a potential target is identified, computational docking studies could predict the binding mode and affinity of this compound. This can help prioritize and guide the synthesis of more potent analogs.

In Silico Profiling: The compound's structure can be compared against databases of known pharmacophores to predict potential biological targets and off-target effects before undertaking extensive lab work.

These prospective avenues represent a logical progression from the current state of knowledge, moving from a structurally defined but biologically uncharacterized molecule toward a compound with a well-understood pharmacological profile.

Q & A

Basic: What are the key spectroscopic and analytical methods for characterizing 3-(1-Piperidinylmethyl)-morpholine 2HCl?

Answer:

Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography–mass spectrometry (HPLC-MS), and elemental analysis.

- NMR : Proton (¹H) and carbon-13 (¹³C) NMR confirm structural integrity by identifying proton environments and carbon frameworks. For example, signals corresponding to the morpholine and piperidine moieties should align with expected chemical shifts .

- HPLC-MS : Retention times and mass-to-charge ratios (e.g., m/z 411.2 [M+H]⁺) verify purity and molecular weight. Discrepancies in retention times may indicate impurities requiring further purification .

- Elemental Analysis : Percentages of carbon, hydrogen, nitrogen, and chlorine are compared to theoretical values (e.g., C: 46.25%, H: 6.02%, N: 10.79% for a related dihydrochloride compound) to assess stoichiometric consistency .

Basic: What synthetic routes are commonly employed for synthesizing this compound?

Answer:

Synthesis often involves coupling reactions and salt formation:

- Step 1 : React morpholine derivatives with piperidinylmethyl precursors using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dimethylformamide (DMF). For example, EDC·HCl activates carboxylic acids for amide bond formation in similar compounds .

- Step 2 : Purify intermediates via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the free base .

- Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl in a polar solvent (e.g., methanol), followed by recrystallization for purity .

Advanced: How can researchers optimize reaction conditions for higher yields of this compound using factorial design?

Answer:

A factorial design approach systematically evaluates variables such as temperature, solvent polarity, and catalyst concentration:

- Example Design : A 2³ factorial experiment testing temperature (25°C vs. 50°C), solvent (DMF vs. dichloromethane), and EDC·HCl stoichiometry (1.0 vs. 1.2 equivalents). Response variables include yield and purity .

- Data Analysis : ANOVA identifies significant factors. For instance, elevated temperatures may accelerate coupling but degrade acid-sensitive intermediates, requiring trade-off analysis .

- Validation : Confirm optimal conditions with triplicate runs and scale-up trials .

Advanced: How to resolve discrepancies between elemental analysis and chromatographic purity data in the characterization of this compound?

Answer:

Contradictions may arise from hydration states or residual solvents:

- Step 1 : Re-dry the sample under vacuum (e.g., 60°C, 24 hours) to remove absorbed water, which skews elemental analysis .

- Step 2 : Use thermogravimetric analysis (TGA) to quantify volatile impurities. For example, a 5% mass loss below 100°C suggests residual solvent .

- Step 3 : Cross-validate with ¹H NMR integration ratios (e.g., comparing morpholine proton signals to HCl stoichiometry) .

Basic: What are the solubility properties and recommended storage conditions for this compound to ensure stability?

Answer:

- Solubility : The dihydrochloride salt is typically soluble in polar solvents (water, methanol) but insoluble in nonpolar solvents (hexane). Pre-saturation experiments in buffered solutions (pH 4–6) can refine solubility profiles .

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation and oxidation. Periodic HPLC-MS checks (every 6 months) monitor stability .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound in receptor binding studies?

Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure displacement in receptor-rich tissues. For example, a related morpholine derivative showed affinity for GLP-1 receptors in similar studies .

- Molecular Dynamics Simulations : Model interactions between the compound’s piperidinylmethyl group and receptor active sites. Software like GROMACS can predict binding energies and conformational changes .

- Mutagenesis Studies : Introduce point mutations in receptor domains (e.g., extracellular loops) to identify critical binding residues via IC₅₀ shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.